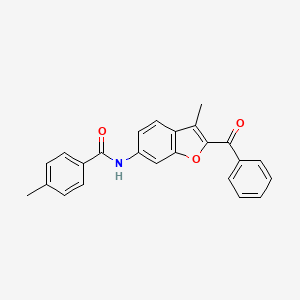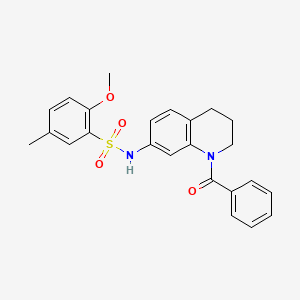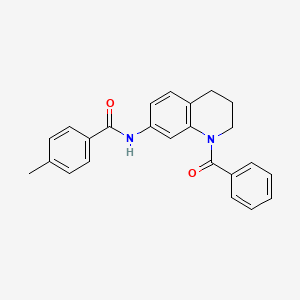
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (NBMMB) is an organic compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. NBMMB is known to have a wide range of biochemical and physiological effects, and is of particular interest due to its ability to act as a potent inhibitor of certain enzymes.
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. It has been used as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been used in the study of protein-protein interactions and in the investigation of the structure and function of proteins. It has also been used to study the structure and function of G-protein coupled receptors, which play an important role in signal transduction pathways.
Mechanism of Action
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is known to act as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. It works by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as signal transduction pathways.
Biochemical and Physiological Effects
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been shown to modulate the activity of G-protein coupled receptors, which play an important role in signal transduction pathways. It has also been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is a useful tool for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize, and can be used in a variety of experiments. However, it is important to note that N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide can be toxic if used in high concentrations, and should be handled with care.
Future Directions
In the future, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide could be used in the development of new drugs and therapies. It could also be used to study the structure and function of proteins, as well as the structure and function of G-protein coupled receptors. Additionally, it could be used to further investigate the biochemical and physiological effects of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide, as well as its potential applications in drug development and therapy. Finally, further research could be conducted to determine the optimal concentrations of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide for various laboratory experiments.
Synthesis Methods
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is synthesized through a multi-step process that involves the condensation reaction of benzoyl chloride and 4-methylbenzamide, followed by the addition of 3-methyl-1-benzofuran-6-yl alcohol. The product is then purified through a series of chromatographic and recrystallization steps.
properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-8-10-18(11-9-15)24(27)25-19-12-13-20-16(2)23(28-21(20)14-19)22(26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUZZLPYBMMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564829.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564833.png)
![2-methoxy-5-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564835.png)
![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6564864.png)

![2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6564874.png)
![4-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564883.png)
![4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6564884.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564896.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564900.png)

